molecular formula C20H22N4O6S2 B5408048 4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B5408048
M. Wt: 478.5 g/mol
InChI Key: ZVQIAOUMRGSPEO-OWBHPGMISA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone ring and a butanoic acid side chain. Its structure includes a Z-configuration methylene bridge linking the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties, as well as a 2-(2-hydroxyethoxy)ethylamino substituent on the pyrido[1,2-a]pyrimidinone ring . The thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring contribute to hydrogen-bonding interactions, which may influence biological activity or crystallization behavior. The molecular weight is approximately 418.08 g/mol (based on analogs in ), and the compound’s IUPAC name reflects its complex polycyclic architecture .

Properties

IUPAC Name

4-[(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c25-9-11-30-10-6-21-17-13(18(28)23-7-2-1-4-15(23)22-17)12-14-19(29)24(20(31)32-14)8-3-5-16(26)27/h1-2,4,7,12,21,25H,3,5-6,8-11H2,(H,26,27)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQIAOUMRGSPEO-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, drawing from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C21H20N4O5S2
Molecular Weight: 444.53 g/mol

The structure features multiple functional groups that may contribute to its biological activity, including a pyrimidine ring, thiazolidine moiety, and an amino group.

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It interacts with various cellular pathways involved in cancer progression. In particular, it has been shown to inhibit the phosphorylation of key proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.

2. Enzyme Inhibition

The compound has demonstrated inhibitory activity against specific enzymes:

  • Butyrylcholinesterase (BChE): Exhibited an IC50 value of 46.42 μM, indicating moderate inhibitory effects comparable to known inhibitors like physostigmine .

3. Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against both bacterial and fungal strains. The lipophilicity of the compound may enhance its ability to penetrate microbial membranes, contributing to its efficacy .

Study on Anticancer Mechanisms

A study published in December 2023 highlighted the compound's ability to suppress tumor growth in xenograft models by inhibiting the PI3K/Akt signaling pathway. The study reported a dose-dependent reduction in tumor size when administered at varying concentrations .

Table 1: Summary of Anticancer Activity

Concentration (mg/kg)Tumor Size Reduction (%)
1030
5060
10085

Enzymatic Activity Assessment

In vitro assays have shown that the compound effectively inhibits BChE activity, which is relevant for neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
Butyrylcholinesterase46.42

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency: Chromene-based analogs () achieve higher yields (85–93%) due to optimized reactions with nitrile active methylene compounds, whereas the pyrazole-thiazolidinone derivative () shows lower yields (48%), suggesting challenges in stabilizing reactive intermediates .

Structural and Functional Differences: Solubility: The hydroxyethoxyethyl group in the target compound likely enhances water solubility compared to the ethylamino group in and the thiophen substituent in . Bioactivity: Thiazolidinone derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. The butanoic acid moiety in the target compound may facilitate interactions with carboxylate-binding enzymes or improve pharmacokinetics relative to propanoic acid analogs () . Crystallography: While crystallographic data for the target compound are unavailable, notes that SHELX software is widely used for small-molecule refinement, suggesting structural validation could employ similar methods .

Electronic and Steric Effects: The pyrido[1,2-a]pyrimidinone core in the target compound provides a rigid, conjugated system that may enhance UV absorption or fluorescence properties compared to thieno[2,3-d]pyrimidin derivatives () . The Z-configuration methylene bridge in the target compound (confirmed by IUPAC name in ) may influence stereoselective binding to biological targets vs. non-configured analogs .

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